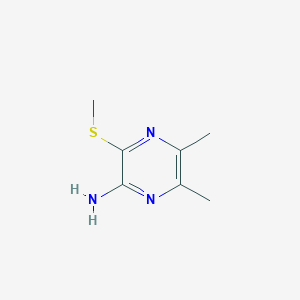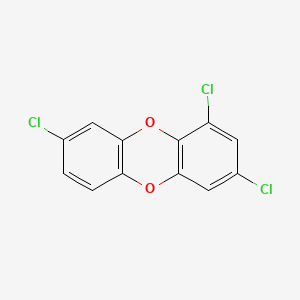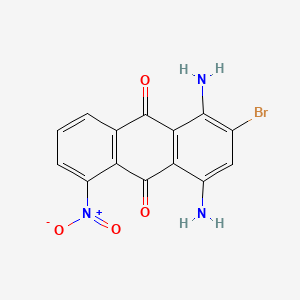![molecular formula C12H9N3O3 B13787135 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid CAS No. 88019-12-9](/img/structure/B13787135.png)
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid consists of a fused pyrimidine and quinoxaline ring system with a carboxylic acid functional group at the 2-position and a keto group at the 1-position.
準備方法
The synthesis of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzamide with diethyl oxalate to form an intermediate, which is then cyclized to yield the desired compound. The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with reagents such as thionyl chloride or phosphorus pentachloride to form acyl chlorides, which can further react with nucleophiles to form esters or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoxaline derivatives .
科学的研究の応用
1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is studied for its potential use in drug development and therapeutic applications.
作用機序
The mechanism of action of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer effects .
類似化合物との比較
1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid can be compared with other similar compounds such as:
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid: This compound has a similar fused ring system but differs in the position of the nitrogen atoms and the presence of a quinoline ring instead of a quinoxaline ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have a benzimidazole ring fused with a pyrimidine ring and exhibit different biological activities and chemical properties.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds contain a triazole ring fused with a quinoxaline ring and are known for their antiviral and cytotoxic properties.
The uniqueness of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid lies in its specific ring structure and functional groups, which contribute to its distinct chemical reactivity and biological activities.
特性
CAS番号 |
88019-12-9 |
|---|---|
分子式 |
C12H9N3O3 |
分子量 |
243.22 g/mol |
IUPAC名 |
1-oxo-5,6-dihydropyrimido[1,2-a]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C12H9N3O3/c16-11-7(12(17)18)5-14-10-6-13-8-3-1-2-4-9(8)15(10)11/h1-5,13H,6H2,(H,17,18) |
InChIキー |
ONMPAOJZEQZPMV-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC=C(C(=O)N2C3=CC=CC=C3N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



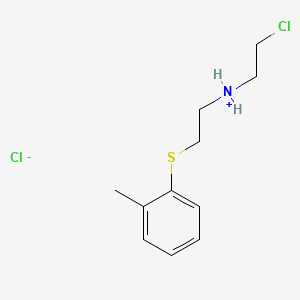
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)

![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)

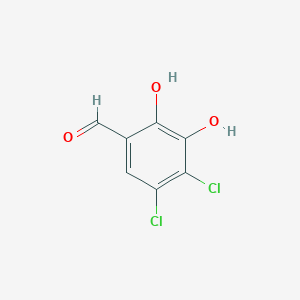
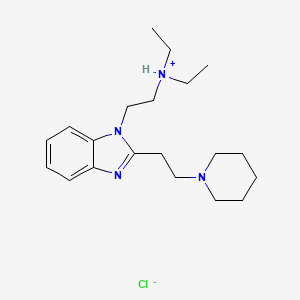
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

